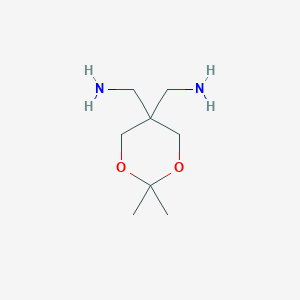
5,5-Bis-(aminomethyl)-2,2-bis-(methyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is an organic compound with the molecular formula C8H18N2O2. It is characterized by a dioxane ring structure with two methyl groups and two methanamine groups attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine typically involves multi-step reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with methanesulfonyl chloride to form the corresponding mesylate, followed by substitution with ammonia or an amine to yield the desired product . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps such as distillation or recrystallization to achieve the required product quality for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding dioxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted dioxane compounds.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with hydroxyl groups instead of methanamine groups.
2,2-Dimethyl-1,3-dioxane-5-ol: Another related compound with a hydroxyl group at the 5-position.
Uniqueness
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is unique due to the presence of both methanamine groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6,9-10H2,1-2H3 |
Clé InChI |
JHLRQPKEOLTCOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(CN)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)

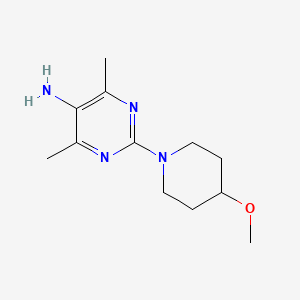
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
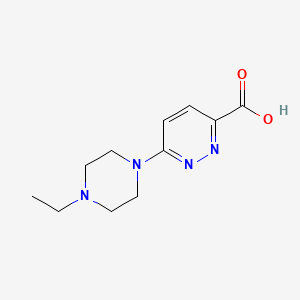

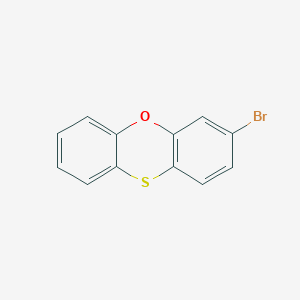
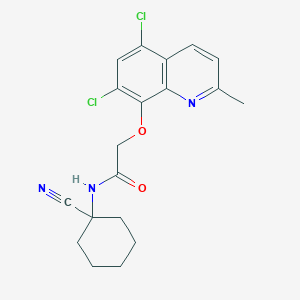
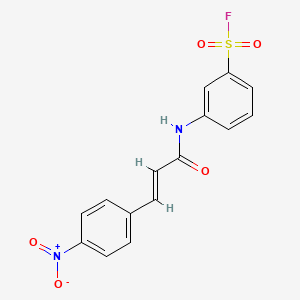
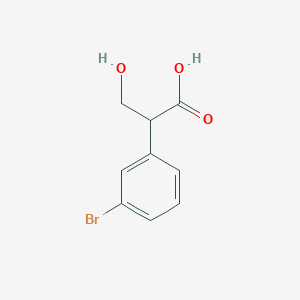
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
